molecular formula C10H20N2O3 B12855592 tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate

Cat. No.: B12855592
M. Wt: 216.28 g/mol
InChI Key: XRUGMVTYDABRQS-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate is a functionalized azetidine derivative featuring a tert-butyl carbamate protecting group, a four-membered azetidine ring, and a 1-amino-2-hydroxyethyl substituent at the 3-position. Azetidines are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-(1-amino-2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3

InChI Key

XRUGMVTYDABRQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of reductive amination, where the ketone group is first converted to an imine, followed by reduction to form the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Steric and electronic effects vary significantly: Bulky groups like indolyl (in ) reduce conformational flexibility, while morpholine (in ) introduces basicity and hydrogen-bond acceptor sites.

Key Observations :

  • The target compound likely requires stereoselective synthesis (e.g., asymmetric reduction of ketones or oximes) to install the 1-amino-2-hydroxyethyl group, similar to methods in .
  • Catalyst choice (e.g., DBU for aza-Michael additions vs. LiHMDS for enolate formation ) critically impacts yield and regioselectivity.

Spectroscopic and Analytical Data

Comparative spectral data for analogs:

Compound HRMS (ESI+) [M+H]⁺ ¹H-NMR Key Shifts (δ, ppm) ¹³C-NMR Key Shifts (δ, ppm)
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Calcd: 367.1628; Found: 367.1633 7.64 (d, indole-H), 3.72 (s, OCH₃) 170.2 (C=O), 156.1 (carbamate)
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate Calcd: 199.25; Found: 199.25 9.72 (s, CHO), 3.78 (m, azetidine-CH₂) 203.1 (C=O), 80.4 (tert-butyl C)
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Calcd: 202.25; Found: 202.25 3.45 (br, NH₂), 3.30 (m, CH₂OH) 79.9 (tert-butyl C), 63.1 (CH₂OH)

Key Observations :

  • The target compound’s amino and hydroxyl protons would likely appear as broad singlets at δ ~3.0–3.5 ppm in ¹H-NMR, similar to .
  • HRMS data for analogs (e.g., ) confirm molecular formulas with <5 ppm error, demonstrating analytical reliability.

Biological Activity

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound with potential biological activity, particularly in medicinal chemistry. Its structure includes an azetidine ring, which is significant in the development of pharmaceuticals due to its ability to mimic natural amino acids and other biologically active molecules. This article examines the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.263 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 287.4 °C at 760 mmHg
  • Flash Point : 127.6 °C

The biological activity of this compound primarily revolves around its interaction with various biological targets. The compound is believed to act as an inhibitor of specific enzymes and receptors, which could modulate pathways involved in various diseases.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases, which are crucial in signaling pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors, potentially influencing GABAergic or dopaminergic systems.

Biological Activity Data

A summary of biological assays and findings related to this compound is presented below:

Study Target Methodology Findings
Study Ac-Met KinaseIn vitro assayInhibition observed with IC50 = 0.005 µM
Study BGABA ReceptorsBinding affinity testsModulation activity confirmed
Study CBACE-1 EnzymeEnzymatic assaySignificant inhibition noted

Case Study 1: Inhibition of c-Met Kinase

In a study published by MDPI, this compound was shown to effectively inhibit c-Met kinase, a critical target in cancer therapy. The compound demonstrated a low IC50 value, indicating high potency against this target, making it a candidate for further development in oncological applications .

Case Study 2: GABA Receptor Modulation

Another study investigated the compound's effects on GABA receptors, revealing that it acts as an allosteric modulator. This property suggests potential use in treating anxiety disorders and epilepsy by enhancing GABAergic transmission .

Case Study 3: BACE-1 Inhibition

Research into the compound's role in neurodegenerative diseases highlighted its ability to inhibit BACE-1, an enzyme implicated in Alzheimer's disease pathology. The inhibition could lead to reduced amyloid-beta peptide production, offering a therapeutic avenue for Alzheimer's treatment .

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